2,3-Diphenyl-5-carboxytetrazolium Chloride
Overview
Description
2,3-Diphenyl-5-carboxytetrazolium Chloride is an organic compound with the chemical formula C₁₄H₁₁ClN₄O₂. It is a white crystalline powder that is sparingly soluble in water but soluble in alcohols and organic solvents. This compound is commonly used in biochemical research as an electron acceptor and is involved in the detection and quantification of reduced proteins within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenyl-5-carboxytetrazolium Chloride typically involves the reaction of diphenylhydrazine with phosgene to form diphenylcarbodiimide. This intermediate is then reacted with sodium azide to produce 2,3-diphenyltetrazolium chloride, which is subsequently carboxylated to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2,3-Diphenyl-5-carboxytetrazolium Chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It acts as an electron acceptor in redox reactions, forming reduced tetrazolium derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced tetrazolium derivatives.
Substitution: Various substituted tetrazolium compounds.
Scientific Research Applications
2,3-Diphenyl-5-carboxytetrazolium Chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in redox reactions and as an intermediate in organic synthesis.
Biology: Employed in cell viability assays to detect and quantify living cells based on their metabolic activity.
Medicine: Utilized in diagnostic assays to measure enzyme activity and cellular respiration.
Industry: Applied in the development of biosensors and as a component in various analytical kits.
Mechanism of Action
The mechanism of action of 2,3-Diphenyl-5-carboxytetrazolium Chloride involves its role as an electron acceptor. In biological systems, it is reduced by cellular enzymes to form a colored formazan product, which can be quantified spectrophotometrically. This reduction process is indicative of cellular metabolic activity and is used to assess cell viability and enzyme function .
Comparison with Similar Compounds
2,3,5-Triphenyltetrazolium Chloride: Another tetrazolium salt used in similar applications but with different solubility and reactivity properties.
2,3-Diphenyltetrazolium Bromide: Similar in structure but with a bromide ion instead of chloride, affecting its reactivity and solubility.
Uniqueness: 2,3-Diphenyl-5-carboxytetrazolium Chloride is unique due to its specific carboxylation, which enhances its solubility in organic solvents and its ability to participate in a broader range of chemical reactions compared to its non-carboxylated counterparts .
Properties
IUPAC Name |
2,3-diphenyltetrazol-2-ium-5-carboxylic acid;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2.ClH/c19-14(20)13-15-17(11-7-3-1-4-8-11)18(16-13)12-9-5-2-6-10-12;/h1-10H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBVGOXTOCDSJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=CC=C3)C(=O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.